N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C16H21N3O3 and its molecular weight is 303.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry Applications
- The synthesis and biological evaluation of derivatives related to "N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)pyrrolidine-1-carboxamide" have been extensively explored for potential pharmacological properties. For instance, derivatives have been synthesized for the exploration of antitubercular and antibacterial activities, showing potent activity against certain strains, and considered as molecular scaffolds for further antitubercular activity studies (Bodige et al., 2019). Additionally, compounds with modifications on the pyrrolidine and carboxamide moieties have been investigated for their potential as diuretics and remedies for hypertension, highlighting the versatility of this scaffold in drug design (Shishkina et al., 2018).
Structural and Conformational Studies
- X-ray crystallography and molecular orbital methods have been employed to study the crystal structure and molecular conformation of related compounds. These studies provide insights into the spatial arrangement and potential interaction sites of these molecules, which is crucial for understanding their biological activity and designing new derivatives with improved properties (Banerjee et al., 2002).
Synthetic Methodology Development
- Research has also focused on developing new synthetic methodologies for constructing the pyrrolidine-carboxamide scaffold and its derivatives. These methodologies aim to improve the efficiency, yield, and selectivity of the synthesis processes, making these compounds more accessible for further research and potential application in drug development. For instance, studies on asymmetric acylation and stereoselective reduction of carboxamides highlight the ongoing efforts to refine the synthetic approaches for these compounds (Ito et al., 1984).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been known to interact with various biological targets .
Mode of Action
The pyrrolidine ring, a common feature in many bioactive molecules, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .
Biochemical Pathways
Pyrrolidine derivatives have been associated with various biological activities, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in bioactive molecules is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Compounds containing a pyrrolidine ring have been associated with various biological activities, suggesting a broad spectrum of potential effects .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-22-14-6-4-13(5-7-14)19-11-12(10-15(19)20)17-16(21)18-8-2-3-9-18/h4-7,12H,2-3,8-11H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQSLZGEQTZMOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.